molecular formula C10H11NO2 B1627507 1-(6-Hydroxyindolin-1-YL)ethanone CAS No. 4770-34-7

1-(6-Hydroxyindolin-1-YL)ethanone

Cat. No. B1627507
Key on ui cas rn: 4770-34-7
M. Wt: 177.2 g/mol
InChI Key: PTYHKNCEOYQXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06100272

Procedure details

A solution of 1-acetyl-6-aminoindoline (D62, 12 g, 0.068 mol) in concentrated sulfuric acid (9 ml) and water (137 ml) was cooled to 0° C. and diazotised by the dropwise addition of sodium nitrite (4.8 g) in water (34 ml), maintaining the temperature at below 5° C. After 0.5 h, the reaction mixture was added to a boiling stirred solution of copper (II) sulfate (69 g) in water (120 ml). After evolution of nitrogen had ceased, the mixture was cooled, and the precipitate collected by filtration, washed with water, then dried. The compound was purified by column chromatography of its 0-acetyl derivative, then hydrolysed with aqueous NaOH at 20° C. over 18 hrs to afford the title compound as a grey solid (2.6 g, 22%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
137 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
Quantity
34 mL
Type
solvent
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
69 g
Type
catalyst
Reaction Step Three
Yield
22%

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10](N)[CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].N([O-])=[O:15].[Na+:17]>S(=O)(=O)(O)O.O.S([O-])([O-])(=O)=O.[Cu+2]>[OH-:3].[Na+:17].[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([OH:15])[CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2] |f:1.2,5.6,7.8|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC=C(C=C12)N
Name
Quantity
9 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
137 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
34 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
O
Name
Quantity
69 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at below 5° C
ADDITION
Type
ADDITION
Details
the reaction mixture was added to a boiling
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
FILTRATION
Type
FILTRATION
Details
the precipitate collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The compound was purified by column chromatography of its 0-acetyl derivative

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
[OH-].[Na+]
Name
Type
product
Smiles
C(C)(=O)N1CCC2=CC=C(C=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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